BenchChemオンラインストアへようこそ!

9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Wnt/β-catenin Signaling Hepatocellular Carcinoma Structure-Activity Relationship

This spirocyclic sulfonamide features a 1,5-dioxa-9-azaspiro[5.5]undecane core with a 2,5-dichlorophenylsulfonyl motif, a critical pharmacophore where 2,5-dihalogenation distinctively modulates Wnt/β-catenin signaling versus 2,6-dihalo analogs. Its clean ZINC bioactivity profile and σ1 receptor-linked scaffold make it ideal for chemoproteomics, phenotypic screening, and focused library construction.

Molecular Formula C14H17Cl2NO4S
Molecular Weight 366.25
CAS No. 1022851-93-9
Cat. No. B2693602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
CAS1022851-93-9
Molecular FormulaC14H17Cl2NO4S
Molecular Weight366.25
Structural Identifiers
SMILESC1COC2(CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)OC1
InChIInChI=1S/C14H17Cl2NO4S/c15-11-2-3-12(16)13(10-11)22(18,19)17-6-4-14(5-7-17)20-8-1-9-21-14/h2-3,10H,1,4-9H2
InChIKeyOKQTUOWEMGZEPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane for Spirocyclic Screening Libraries


9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane (CAS 1022851-93-9) is a spirocyclic sulfonamide characterized by a 1,5-dioxa-9-azaspiro[5.5]undecane core linked through a sulfonyl bridge to a 2,5-dichlorophenyl group [1]. This compound is a member of a broader class of spirocyclic scaffolds explored for targeting central nervous system receptors and other protein targets. As a specialty building block available from screening compound suppliers, its primary procurement interest lies in its distinct spirocyclic architecture and the specific 2,5-dichlorophenylsulfonyl substitution pattern, which differentiates it from other spirocyclic analogs in structure-activity relationship (SAR) campaigns [2].

Why a Generic 1,5-Dioxa-9-azaspiro[5.5]undecane Cannot Replace the 2,5-Dichlorophenylsulfonyl Derivative in Focused Screens


Generic substitution with a simpler 1,5-dioxa-9-azaspiro[5.5]undecane analog is not a viable scientific shortcut because the 2,5-dichlorobenzenesulfonyl moiety is a critical pharmacophoric element. Published SAR studies on structurally related N-aryl benzenesulfonamides, such as FH535, demonstrate that replacing the 2,5-dichlorophenylsulfonyl group with a 2,6-dihalogenation pattern significantly alters biological activity in Wnt/β-catenin signaling and cellular proliferation assays [1]. This case-class evidence implies that the specific halogen substitution pattern on the phenyl ring is a key driver of potency and target engagement, making the precise 2,5-dichloro configuration non-interchangeable with other regioisomers or unsubstituted phenyl variants [1]. Moreover, the spirocyclic 1,5-dioxa-9-azaspiro[5.5]undecane scaffold itself has been linked to selective σ1 receptor binding, a property that simpler monocyclic piperidine or morpholine sulfonamides cannot replicate [2].

Quantitative Differentiation Guide for 9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane (CAS 1022851-93-9)


Sulfonyl Halogen Substitution Pattern Dictates Functional Activity Relative to 2,6-Dihalogenated Analogs

In a controlled SAR study on the 2,5-dichlorophenylsulfonyl pharmacophore, the replacement of the 2,5-dichloro substitution pattern with a 2,6-dihalogen arrangement in the FH535 chemotype led to a measurable increase in biological activity. While this study did not use the exact 9-((2,5-dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane scaffold, the data establishes a class-level SAR rule that the 2,5- vs. 2,6-dichloro configuration on the phenylsulfonyl group serves as a quantifiable activity switch, not an inactive element [1].

Wnt/β-catenin Signaling Hepatocellular Carcinoma Structure-Activity Relationship

Spirocyclic 1,5-Dioxa-9-azaspiro[5.5]undecane Framework Confers σ1 Receptor Recognition Over Non-Spirocyclic Sulfonamides

A research program designed and synthesized a series of 1,5-dioxa-9-azaspiro[5.5]undecane derivatives and evaluated them as selective σ1 receptor ligands [1]. This scaffold class was intentionally chosen for its ability to bind the σ1 receptor, a property that structurally simpler sulfonamides (e.g., N-phenylpiperidine sulfonamides) lack. While specific Ki values for the 2,5-dichlorophenyl variant CAS 1022851-93-9 are not reported in the accessible abstract, the research confirms the class-level potency of the dioxa-azaspiro core at this target, providing a functional differentiator from non-spirocyclic comparators.

Sigma-1 Receptor Radioligand Development CNS Target

Physicochemical Descriptors Differentiate the Target Spirocycle from the 1-Oxa-8-azaspiro[4.5]decane Analog

Computational property prediction indicates a measurable difference in lipophilicity between the 1,5-dioxa-9-azaspiro[5.5]undecane ring system of the target compound and its closest structural relative, 8-[(2,5-dichlorophenyl)sulfonyl]-1-oxa-8-azaspiro[4.5]decane. The target compound (ZINC6937533) has a calculated logP of 2.957 and a topological polar surface area (tPSA) of 63 Ų [1]. In contrast, the 1-oxa-8-azaspiro[4.5]decane analog is predicted to have a lower logP due to the absence of a second oxygen atom in the ring, directly impacting passive membrane permeability and solubility profiles in cell-based assays.

Physicochemical Property Calculated logP Medicinal Chemistry Design

Limited Published Biological Data Necessitates Primary Characterization Over Pre-Validated Biological Probes

A unique procurement consideration for CAS 1022851-93-9 is its status as an uncharacterized screening compound. According to the ZINC database, there is no known biological activity for this compound and it is not reported in any publications per ChEMBL [1]. This is a critical quantitative fact: it differentiates this compound from well-characterized biological probes with known polypharmacology. For researchers seeking chemical probes with an unencumbered and undefined polypharmacology profile for novel target discovery, the absence of existing activity data is a selection advantage over heavily annotated compounds.

Screening Collection Novel Scaffold Procurement Rationale

Optimal Application Scenarios for 9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane Based on Current Evidence


Diversity-Oriented Synthesis and Lead Discovery Libraries Targeting Wnt/β-Catenin or σ1 Receptors

Include 9-((2,5-dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane as a core scaffold for constructing a focused library of spirocyclic sulfonamides. As demonstrated by the class-level SAR of the 2,5-dichlorophenyl motif in the FH535 chemotype [1] and the σ1 affinity of the dioxa-azaspiro core [2], this compound provides a structurally unique starting point for probing Wnt pathway inhibition or σ1 radioligand development. Its high logP and tPSA also differentiate it from simpler analogs, enabling exploration of unique physicochemical property space [3].

Negative Control or Counter-Screen Probe for 2,6-Dihalogenated Sulfonamide Chemotypes

Given the published SAR finding that 2,6-dihalogenated sulfonamides exhibited superior biological activity compared to the 2,5-dichloro configuration in FH535 analogs [1], the target compound can serve as a matched negative control or reduced-activity comparator in cell-based assays. This provides a quantitative rationale for its procurement alongside more active 2,6-dihalo analogs to establish the SAR window for novel screening hits.

Unbiased Chemical Probe for De Novo Target Discovery

The ZINC database confirms zero known biological activities for this compound [3]. This clean slate is ideal for chemoproteomics or phenotypic screening campaigns where the goal is to identify entirely new target engagement events without the interference of preconceived polypharmacology. Its procurement is justified when a project requires an unannotated, scaffold-rich spirocycle for hit-finding against novel or orphan targets.

Computational Docking and Molecular Dynamics Studies on Spirocyclic Conformational Space

The 1,5-dioxa-9-azaspiro[5.5]undecane core presents a unique conformational profile compared to 1-oxa-8-azaspiro[4.5]decane scaffolds. Its calculated logP of 2.957 and tPSA of 63 Ų [3] make it suitable as a ligand for docking studies aimed at exploring how spirocyclic ring size and oxygen count influence binding pocket complementarity. Procure this compound as a physical reference standard to validate in silico predictions and to generate experimental binding data for computational model refinement.

Quote Request

Request a Quote for 9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.